N-Desmethyl Zolmitriptan-d3 is a deuterated analog of N-Desmethyl Zolmitriptan, which is a metabolite of the triptan drug Zolmitriptan. This compound is primarily utilized in pharmacological research to investigate the mechanisms of action and metabolic pathways associated with migraine treatments. The incorporation of deuterium into the molecular structure enhances its stability and can help in tracing metabolic pathways in biological systems.
N-Desmethyl Zolmitriptan-d3 is synthesized from Zolmitriptan through various chemical reactions that replace hydrogen atoms with deuterium. This process is often carried out in laboratory settings using specialized reagents and conditions to ensure high purity and yield of the final product. It can be sourced from chemical suppliers that specialize in pharmaceutical compounds and research materials, such as SynZeal and BenchChem .
N-Desmethyl Zolmitriptan-d3 falls under the category of pharmaceutical compounds, specifically as a serotonin receptor agonist. It is classified within the triptan family, which are commonly used to treat migraine headaches by targeting specific serotonin receptors in the brain.
The synthesis of N-Desmethyl Zolmitriptan-d3 typically involves several steps, including:
In a typical laboratory synthesis, a three-neck flask is used to facilitate reactions under inert conditions (e.g., nitrogen atmosphere) to prevent unwanted side reactions. For example, diethyl azodicarboxylate can be introduced in a reaction with acetone to produce N-Desmethyl Zolmitriptan-d3 after purification through column chromatography .
N-Desmethyl Zolmitriptan-d3 retains the core structure of Zolmitriptan but includes deuterium atoms at specific positions. The general formula for N-Desmethyl Zolmitriptan is , while its deuterated form incorporates deuterium atoms.
N-Desmethyl Zolmitriptan-d3 can participate in various chemical reactions:
Common reagents for these reactions include:
The primary mechanism of action for N-Desmethyl Zolmitriptan-d3 involves its role as an agonist at serotonin receptors, specifically 5-hydroxytryptamine (5-HT) receptors subtypes 1B, 1D, and 1F. This interaction leads to:
The activation of these receptors results in a cascade of biochemical events that alleviate migraine symptoms. The pharmacokinetics indicate that this metabolite has a similar elimination half-life to its parent compound, approximately three hours, with peak plasma concentrations reached around three hours post-administration .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to confirm structure and purity .
N-Desmethyl Zolmitriptan-d3 is primarily used in scientific research to:
This compound serves as a valuable tool for researchers aiming to understand better the interactions within serotonergic pathways and their implications for migraine treatment .
N-Desmethyl Zolmitriptan-d3 (CAS No. 1217623-11-4) is a deuterium-labeled isotopologue of the active zolmitriptan metabolite N-Desmethyl Zolmitriptan (183C91). Its molecular formula is C₁₅H₁₆D₃N₃O₂, with a molecular weight of 276.35 g/mol, reflecting the replacement of three hydrogen atoms with deuterium at the N-methylamino group (–N–CD₃) [1] [3] [8]. The compound retains the core structural features of the parent molecule:
The stereospecific S-configuration at the oxazolidinone C4 position is critical for biological activity matching the non-deuterated metabolite [6] [10]. Isotopic labeling occurs regioselectively at the terminal methyl group of the ethylamine side chain, confirmed via spectroscopic methods (NMR, MS). The SMILES notation ([2H]C([2H])([2H])NCCC(C1=C2)=CNC1=CC=C2C[C@H]3COC(N3)=O
) explicitly denotes deuterium placement [1] [8].
Table 1: Key Structural and Isotopic Features
Feature | Description |
---|---|
Molecular Formula | C₁₅H₁₆D₃N₃O₂ |
CAS No. | 1217623-11-4 |
Deuterium Position | –N–CD₃ group (terminal methyl of side chain) |
Chiral Center | (4S) configuration of oxazolidinone ring |
Canonical SMILES | [2H]C([2H])([2H])NCCC(C1=C2)=CNC1=CC=C2C[C@H]3COC(N3)=O |
Synthesis of N-Desmethyl Zolmitriptan-d3 employs precursor-directed deuteration to ensure isotopic fidelity and chiral integrity. Two primary strategies are utilized:
Critical synthesis challenges include:
Table 2: Synthesis and Deuterium Incorporation Methods
Strategy | Key Reagents/Steps | Advantages |
---|---|---|
Late-Stage Deuteration | N-Desmethyl precursor + CD₂O + NaBD₃CN | High regioselectivity; fewer synthetic steps |
Building Block Method | methyl-d₃-amine + indole-oxazolidinone intermediate | Scalability; avoids chiral epimerization |
Physicochemical Properties:
Stability Profile:
Table 3: Physicochemical and Stability Parameters
Parameter | Value/Condition | Analytical Method |
---|---|---|
logP | 1.58 | Reversed-phase HPLC |
Melting Point | 63–66°C (hydrochloride salt form) | Differential scanning calorimetry |
pKa | 12.57 (predicted; indole N–H) | Potentiometric titration |
Photodegradation | Significant at 254 nm | Forced degradation study |
Optimal Storage | –20°C, anhydrous, protected from light | Long-term stability studies |
Alphabetical Index of Compound Names
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1